molecular formula C37H56O10 B15141470 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside

Cat. No.: B15141470
M. Wt: 660.8 g/mol
InChI Key: OZEXWSOYHYUSFA-HRFDXCCNSA-N
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Description

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is a cycloartane triterpenoid compound. It can be isolated from the plant Cimicifuga acerina . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside can be synthesized through a series of chemical reactions starting from naturally occurring triterpenoids. The synthetic route typically involves the acetylation of 7,8-didehydro-cimigenol followed by glycosylation with a xylopyranoside moiety . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation and glycosylation processes.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the compound.

Scientific Research Applications

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 25-O-acetyl-cimigenol-3-O-b-D-xylopyranoside
  • Cycloartane triterpenes

Uniqueness

25-O-acetyl-7,8-didehydro-cimigenol-3-O-b-Dxylopyaranoside is unique due to its specific structural features, such as the presence of an acetyl group at the 25th position and a xylopyranoside moiety at the 3rd position. These structural elements contribute to its distinct biological activities and make it a valuable compound for research .

Properties

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

2-[(2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-en-22-yl]propan-2-yl acetate

InChI

InChI=1S/C37H56O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h10,18,20-22,24-30,39-42H,9,11-17H2,1-8H3/t18-,20+,21-,22+,24+,25-,26+,27-,28+,29-,30-,33-,34-,35-,36+,37?/m1/s1

InChI Key

OZEXWSOYHYUSFA-HRFDXCCNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C

Origin of Product

United States

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